molecular formula C19H14N2O3 B2364365 3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956363-91-0

3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2364365
CAS No.: 956363-91-0
M. Wt: 318.332
InChI Key: MWSPKCBEJSRPSV-UHFFFAOYSA-N
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Description

3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a benzofuran ring, a pyrazole ring, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the pyrazole moiety and finally the aldehyde group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield a primary alcohol.

Scientific Research Applications

3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: Limited industrial applications, primarily in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The benzofuran and pyrazole rings may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modification of their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid
  • 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole

Uniqueness

3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a benzofuran and a pyrazole ring, along with an aldehyde functional group

Properties

IUPAC Name

3-(7-methoxy-1-benzofuran-2-yl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-23-16-9-5-6-13-10-17(24-19(13)16)18-14(12-22)11-21(20-18)15-7-3-2-4-8-15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSPKCBEJSRPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN(C=C3C=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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